molecular formula C21H25N5O3 B2633889 2-cyclopentyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide CAS No. 1021125-35-8

2-cyclopentyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide

Katalognummer: B2633889
CAS-Nummer: 1021125-35-8
Molekulargewicht: 395.463
InChI-Schlüssel: XBVFLKOGYRRZHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-cyclopentyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a cyclopentyl group, a methoxyphenyl group, and a triazolopyridazine moiety, contributes to its distinct chemical and biological properties.

Vorbereitungsmethoden

The synthesis of 2-cyclopentyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide involves multiple steps, starting from readily available starting materialsThe final step involves the coupling of the triazolopyridazine derivative with 2-(2-bromoethyl)acetamide under appropriate reaction conditions .

Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the synthesis process.

Analyse Chemischer Reaktionen

2-cyclopentyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.

    Reduction: The triazolopyridazine ring can be reduced to form dihydro derivatives under mild reducing conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

The compound 2-cyclopentyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its potential uses, mechanisms of action, and relevant case studies.

Chemical Properties and Structure

This compound features a cyclopentyl group and a triazolo-pyridazine moiety, which contribute to its biological activity. The specific structure allows for interactions with various biological targets, making it a candidate for drug development.

Pharmacological Studies

The compound has been investigated for its potential pharmacological properties. Its structural components suggest possible interactions with neurotransmitter systems, particularly in the context of neurological disorders. Preliminary studies indicate that it may exhibit analgesic and anti-inflammatory effects.

Anti-Diabetic Research

Research has suggested that compounds with similar structures can act as dipeptidyl peptidase IV (DPP-IV) inhibitors, which are crucial in managing type 2 diabetes. DPP-IV inhibitors enhance insulin secretion and lower blood glucose levels, making them valuable in diabetes treatment.

Cancer Research

The triazolo-pyridazine component of the compound has been linked to anti-cancer properties in various studies. Compounds with similar scaffolds have shown promise in inhibiting tumor growth and metastasis by interfering with specific signaling pathways involved in cancer progression.

Neuroprotective Effects

Given the complexity of its structure, this compound may possess neuroprotective properties. Studies involving similar compounds have indicated potential benefits in neurodegenerative diseases by modulating oxidative stress and inflammation.

Case Study 1: Analgesic Activity

In a study evaluating the analgesic properties of structurally related compounds, researchers found that certain derivatives exhibited significant pain relief in animal models. The mechanism was attributed to the modulation of pain pathways involving opioid receptors.

Case Study 2: DPP-IV Inhibition

A study focused on the synthesis of novel DPP-IV inhibitors highlighted the efficacy of compounds similar to this compound). These compounds demonstrated IC50 values indicating strong inhibition of DPP-IV activity in vitro, suggesting potential for diabetes management.

Case Study 3: Anti-Cancer Activity

Research published on triazolo-pyridazine derivatives indicated that they could inhibit cell proliferation in various cancer cell lines. The study reported that these compounds induced apoptosis through the activation of caspase pathways, highlighting their potential as anti-cancer agents.

Wirkmechanismus

The mechanism of action of 2-cyclopentyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyridazine moiety is known to bind to the active sites of enzymes, inhibiting their activity and modulating biological pathways. This compound has been shown to inhibit the activity of c-Met and Pim-1, which are involved in cancer cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-cyclopentyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide include other triazolopyridazine derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct biological activities and potential therapeutic applications.

Biologische Aktivität

2-Cyclopentyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potential, particularly focusing on its anti-inflammatory and anti-tumor activities.

Chemical Structure

The compound can be represented by the following structural formula:

C17H22N4O2\text{C}_{17}\text{H}_{22}\text{N}_4\text{O}_2

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with triazole rings often inhibit enzymes involved in inflammatory pathways. For instance, they may inhibit cyclooxygenase (COX) enzymes or lipoxygenases that contribute to inflammation and pain .
  • Modulation of Cell Signaling Pathways : The interaction with specific receptors or pathways such as NF-kB or MAPK signaling cascades has been noted in related compounds, leading to reduced inflammation and tumor progression .

Anti-inflammatory Activity

Studies have demonstrated that related compounds exhibit significant anti-inflammatory properties. For example, in vitro assays showed that these compounds could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Antitumor Activity

Preliminary data suggest that this compound may possess antiproliferative effects against various cancer cell lines. In a study evaluating similar triazole derivatives, compounds demonstrated IC50 values ranging from 5 to 15 μM against human cancer cell lines .

CompoundCell LineIC50 (μM)Reference
Compound AHeLa10
Compound BMCF78
2-Cyclopentyl-N-(...)A549TBDThis study

Case Studies

A case study involving the administration of triazole derivatives in animal models indicated a significant reduction in tumor size when compared to control groups. The mechanism was attributed to apoptosis induction via activation of caspase pathways .

Eigenschaften

IUPAC Name

2-cyclopentyl-N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-28-17-8-4-7-16(14-17)21-24-23-18-9-10-20(25-26(18)21)29-12-11-22-19(27)13-15-5-2-3-6-15/h4,7-10,14-15H,2-3,5-6,11-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVFLKOGYRRZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)CC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.